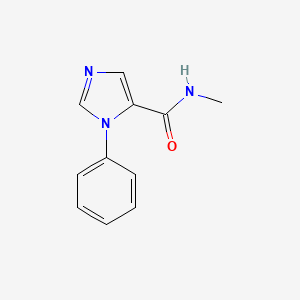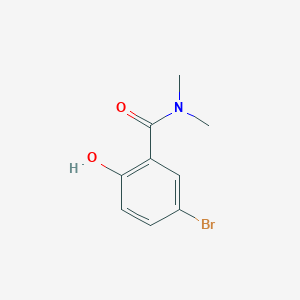
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide, also known as CX546, is a compound that has been extensively studied for its potential therapeutic uses in various neurological disorders. This compound belongs to the class of ampakines, which are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences.
Mecanismo De Acción
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide acts by modulating the activity of AMPA receptors in the brain. Specifically, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide enhances the activity of these receptors, which leads to an increase in synaptic plasticity. This increase in synaptic plasticity is thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Biochemical and physiological effects:
In addition to its cognitive-enhancing effects, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it is a relatively new compound, and its long-term effects on the brain are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide. One area of research could be to investigate its potential therapeutic uses in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be to investigate the long-term effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide on the brain, including its potential for neurotoxicity. Additionally, researchers could investigate the development of new and more potent ampakines that could have even greater therapeutic potential than N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Métodos De Síntesis
The synthesis of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is cyclohexylmethylamine, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-oxolane carboxylic acid to yield N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been extensively studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide can enhance cognitive function and memory in animal models of these disorders. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUBXDLCXUBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)




![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)

